molecular formula C6H12ClNO B1375296 2-(Aminomethyl)cyclopentan-1-one hydrochloride CAS No. 1360547-45-0

2-(Aminomethyl)cyclopentan-1-one hydrochloride

Cat. No. B1375296
CAS RN: 1360547-45-0
M. Wt: 149.62 g/mol
InChI Key: ZKJHHFZQHBZAFY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclopentan-1-one hydrochloride, also known as AMCP, is a cyclopentanone derivative . It has a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)cyclopentan-1-one hydrochloride consists of a cyclopentanone ring with an aminomethyl group attached . The InChI code for a similar compound, (1S,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride, is provided .

Scientific Research Applications

Synthesis of Complex Molecules

In chemical synthesis, 2-(Aminomethyl)cyclopentan-1-one hydrochloride serves as a building block for more complex molecules. Its reactive amine group allows for various chemical modifications, enabling the creation of a diverse array of compounds for further pharmacological testing .

Material Science

Within material science, this compound could be used to modify the properties of polymers or other materials. By incorporating it into the molecular structure, scientists can alter the physical characteristics like flexibility, durability, and responsiveness to external stimuli .

Analytical Chemistry

In analytical chemistry, 2-(Aminomethyl)cyclopentan-1-one hydrochloride can be used as a standard or reagent in various assays. Its well-defined properties allow for accurate calibration of instruments and validation of analytical methods .

Chromatography

The compound finds use in chromatography as a reference substance. Due to its unique chemical structure, it can help in the separation and identification of similar compounds, enhancing the resolution of chromatographic techniques .

Life Science Research

Lastly, in life science research, it can be employed in biochemical studies to understand metabolic pathways. Its interaction with enzymes and other cellular components can reveal new insights into cellular processes and disease mechanisms .

properties

IUPAC Name

2-(aminomethyl)cyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-4-5-2-1-3-6(5)8;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJHHFZQHBZAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1360547-45-0
Record name Cyclopentanone, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360547-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 2
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 3
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 4
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 5
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 6
2-(Aminomethyl)cyclopentan-1-one hydrochloride

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